3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPWGREDZWROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73763-86-7 | |
| Record name | 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid
The direct synthesis of this compound, a monoester of pyrazine-2,3-dicarboxylic acid, is a key process that relies on the selective modification of a dicarboxylic acid precursor.
Esterification Routes from Pyrazine (B50134) Carboxylic Acid Precursors
The primary route to this compound involves the selective monoesterification of pyrazine-2,3-dicarboxylic acid. This precursor is typically synthesized through the oxidation of quinoxaline. orgsyn.org The oxidation is commonly performed using potassium permanganate (B83412) in a hot aqueous solution. orgsyn.org The resulting dipotassium (B57713) salt is then acidified to yield pyrazine-2,3-dicarboxylic acid. orgsyn.org
Once the dicarboxylic acid is obtained, the challenge lies in achieving selective esterification of only one of the two carboxylic acid groups. A common and effective strategy is to first convert the dicarboxylic acid into its anhydride (B1165640), pyrazine-2,3-dicarboxylic anhydride. acs.org This intermediate can then be reacted with methanol (B129727). The ring-opening of the anhydride by the alcohol preferentially yields the desired monoester, methyl acid pyrazine-2,3-dicarboxylate, which is another name for the target compound. acs.org This method is often preferred as it involves readily performed steps that result in high yields. acs.org
An alternative approach is the direct partial esterification of the dicarboxylic acid. However, this method can be less selective, often producing a mixture of the starting material, the desired monoester, and the diester (dimethyl pyrazine-2,3-dicarboxylate), requiring careful control of reaction conditions and subsequent purification. rsc.org
Specific Reaction Conditions and Reagents for Esterification
Several specific methodologies have been developed to control the esterification of pyrazine carboxylic acid precursors.
For the synthesis proceeding through the anhydride, pyrazine-2,3-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride or by heating, to form pyrazine-2,3-dicarboxylic anhydride. acs.org The subsequent reaction with methanol is typically carried out under mild conditions. researchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction, which can be performed in a non-protic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). researchgate.netguidechem.com
Direct esterification of the dicarboxylic acid often employs an acid catalyst. For instance, refluxing a pyridine (B92270) carboxylic acid with an alcohol in the presence of a strong acid like sulfuric acid is a traditional method. google.com To enhance selectivity for monoesterification, ion-exchange resins have been utilized. Strongly acidic ion-exchange resins can catalyze the transesterification in ester-hydrocarbon mixtures, showing high selectivity for the formation of monoesters from symmetrical dicarboxylic acids. rsc.org This selectivity is attributed to the much higher rate of esterification of the dicarboxylic acid compared to the resulting monoester on the surface of the resin. rsc.org
Coupling reagents are also employed for esterification. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP is an effective method for catalyzing the reaction between pyrazine-2,3-dicarboxylic acid and an alcohol, yielding pyrazine ester derivatives. guidechem.com
Table 1: Summary of Reagents and Conditions for Esterification
| Method | Precursor | Key Reagents | Typical Conditions | Primary Product | Reference |
|---|---|---|---|---|---|
| Anhydride Ring-Opening | Pyrazine-2,3-dicarboxylic acid | Acetic anhydride (to form anhydride), Methanol, DMAP (optional) | Mild conditions, often in THF or DCM | This compound | acs.orgresearchgate.netguidechem.com |
| Acid Catalysis | Pyrazine-2,3-dicarboxylic acid | Methanol, Sulfuric acid | Reflux | Mixture of mono- and di-esters | google.com |
| Ion-Exchange Resin | Pyrazine-2,3-dicarboxylic acid | Methanol, Acidic ion-exchange resin | Transesterification in ester-hydrocarbon mixture | This compound (High selectivity) | rsc.org |
| Coupling Agent | Pyrazine-2,3-dicarboxylic acid | Methanol, DCC, DMAP | Room temperature in THF | Pyrazine ester derivatives | guidechem.com |
Synthesis of Analogues and Derivatives Bearing the Methoxycarbonylpyrazinecarboxylic Acid Moiety
The pyrazine-2-carboxylic acid framework is a versatile scaffold for the synthesis of a wide array of analogues and derivatives through various chemical transformations.
Coupling Reactions for Pyrazine-2-carboxylic Acid Derivatives
Coupling reactions are fundamental in creating derivatives of pyrazine-2-carboxylic acid, primarily through the formation of amide bonds. A prevalent method involves activating the carboxylic acid group, often by converting it to an acid chloride. This is typically achieved by reacting the substituted pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.govresearchgate.net The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes condensation with various amines (such as anilines, aminothiazoles, or piperazines) to yield a diverse series of pyrazine-2-carboxamides. mdpi.comnih.govresearchgate.net
Modern coupling reagents provide an alternative to acid chlorides for amide bond formation. Reagents such as propyl phosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used with 1-hydroxybenzotriazole (B26582) (HOBt), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective in mediating the direct coupling of pyrazine-2-carboxylic acids with amines. rjpbcs.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce aryl or heteroaryl substituents onto the pyrazine ring system. mdpi.comresearchgate.net For instance, a bromo-substituted pyrazine derivative can be coupled with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to form C-C bonds, significantly increasing molecular complexity. mdpi.com
Table 2: Common Coupling Reactions for Pyrazine-2-carboxylic Acid Derivatives
| Reaction Type | Pyrazine Substrate | Coupling Partner | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Amide Coupling (via Acid Chloride) | Substituted Pyrazine-2-carboxylic acid | Anilines, Aminothiazoles, etc. | SOCl₂ or Oxalyl chloride, then amine | Substituted Pyrazine-2-carboxamides | mdpi.comnih.govresearchgate.net |
| Amide Coupling (Direct) | Substituted Pyrazine-2-carboxylic acid | Piperazines, Amines | T3P, EDCI/HOBt, HBTU | Substituted Pyrazine-2-carboxamides | rjpbcs.com |
| Suzuki-Miyaura Cross-Coupling | Bromo-substituted pyrazine derivative | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted pyrazine derivatives | mdpi.comresearchgate.net |
Homolytic Aroylation of Pyrazine Nucleus for Carboxylic Acid Derivatives
Homolytic acylation provides a direct method for introducing acyl groups onto the pyrazine ring. rsc.orgrsc.org This radical-based substitution reaction is particularly effective for protonated heteroaromatic bases like pyrazine. thieme-connect.de Acyl radicals are typically generated from aldehydes or through the silver-catalyzed decarboxylation of α-keto acids. rsc.org
The reaction proceeds with high yield and remarkable selectivity, favoring substitution at the positions alpha (α) and gamma (γ) to a heterocyclic nitrogen atom. rsc.orgrsc.org For pyrazine itself, which is symmetrical, acylation can lead to mono- or di-substituted products. For instance, reaction with an appropriate radical source can yield 2,5-diacylpyrazines. rsc.org The introduction of the second acyl group is directed to position 5, influenced by both steric and polar factors. rsc.org This method represents a powerful tool for the synthesis of acylpyrazine derivatives, which are precursors to the corresponding carboxylic acids. acs.org
Derivatization of Pyrazine-2-carboxamides
Pyrazine-2-carboxamides serve as versatile intermediates for further derivatization, allowing for the introduction of a wide range of functional groups and structural motifs. One common strategy is the nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine-2-carboxamide core. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with various substituted benzylamines, where the benzylamino group displaces the chlorine atom to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com
Other chemical transformations can be applied to the pyrazine ring or its substituents. These include reactions such as nitration, bromination, and acetylation, which introduce nitro, bromo, and acetyl groups, respectively, onto the pyrazine core, further diversifying the available analogues. These transformations enable a systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the molecule. mdpi.comnih.gov
Reactivity and Chemical Transformations of the Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyrazine ring, the carboxylic acid group, and the methyl ester group. The electron-withdrawing nature of the pyrazine ring and the adjacent carbonyl groups influences the reactivity of each functional site.
Hydrolysis of Ester Moieties within Pyrazine Carboxylic Acid Derivatives
The ester group in pyrazine carboxylic acid derivatives is susceptible to hydrolysis, a reaction of significant importance as it converts the monoester into a dicarboxylic acid, which can be a valuable precursor in further synthetic applications, particularly in the formation of coordination polymers and metal-organic frameworks. This transformation is typically accomplished under basic conditions.
A well-documented parallel is the hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester, which can be efficiently converted to 5-chloropyrazine-2-carboxylic acid. jocpr.com This reaction is often carried out using lithium hydroxide (B78521) in an aqueous medium. jocpr.com The general mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is then protonated in an acidic workup step to give the final carboxylic acid product. The choice of base can be critical; for instance, the use of sodium hydroxide in the hydrolysis of a similar pyrazine ester has been reported to yield 5-hydroxypyrazine-2-carboxylic acid as the sole product, indicating a competing nucleophilic substitution reaction on the pyrazine ring. jocpr.com While acidic hydrolysis is a common method for ester cleavage, it can be destructive for certain pyrazine derivatives, leading to degradation of the heterocyclic ring. researchgate.net
Table 1: Conditions for Hydrolysis of Pyrazine Esters
| Pyrazine Ester Derivative | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl 5-chloropyrazine-2-carboxylic acid ester | Lithium Hydroxide (LiOH), Water | Addition of ester in portions to aqueous LiOH | 5-Chloropyrazine-2-carboxylic acid | jocpr.com |
| Methyl 5-chloropyrazine-2-carboxylic acid ester | Sodium Hydroxide (NaOH) | Not specified | 5-Hydroxypyrazine-2-carboxylic acid | jocpr.com |
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the 2-position of the pyrazine ring is a versatile functional handle that allows for a variety of chemical transformations. Key reactions include conversion to amides and participation in more specialized esterification procedures.
Amide Formation: A prevalent transformation is the conversion of the carboxylic acid to an amide. This is typically achieved via a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. mdpi.com This is commonly done by reacting the acid with thionyl chloride, often in an inert solvent like toluene. mdpi.com The resulting pyrazine-2-carbonyl chloride derivative is then reacted with a primary or secondary amine to yield the corresponding amide. mdpi.comnih.govmdpi.com This condensation reaction is a fundamental method for creating diverse libraries of pyrazine carboxamides. nih.gov
Esterification and Anhydride Formation: The Yamaguchi esterification provides an alternative route for creating esters and amides under milder conditions, avoiding the use of harsh reagents like thionyl chloride. researchgate.net In this method, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride. This highly reactive intermediate can then undergo nucleophilic acyl substitution with an alcohol or amine in the presence of a base like 4-dimethylaminopyridine (DMAP) to furnish the desired ester or amide. researchgate.net
Deprotonation: The acidic proton of the carboxyl group can be easily removed by a base to form a carboxylate anion. This deprotonation is the first step in its function as a ligand for the formation of metal complexes and coordination polymers, a topic explored in detail in the following sections.
Table 2: Key Reactions of the Pyrazine Carboxylic Acid Group
| Reaction Type | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | Acyl chloride | Amide | mdpi.com |
| Yamaguchi Esterification/Amidation | 1. 2,4,6-Trichlorobenzoyl chloride 2. Alcohol (R-OH) or Amine (R-NH₂), DMAP | Mixed anhydride | Ester or Amide | researchgate.net |
Formation of Coordination Compounds and Metal Complexes
Pyrazine carboxylic acid derivatives are highly effective ligands in coordination chemistry. The presence of nitrogen heteroatoms in the aromatic ring and the oxygen atoms of the carboxylate group provides multiple donor sites for binding to metal ions. This allows for the construction of a wide array of metal complexes with diverse structures and properties.
The coordination can occur through several modes. Often, the ligand acts in a bidentate fashion, chelating to a metal center through a ring nitrogen and an adjacent carboxylate oxygen. nih.govglobethesis.com This N,O-chelation forms a stable five-membered ring. In other cases, the pyrazine nitrogen atoms can act as bridges between metal centers, leading to the formation of polymeric chains or higher-dimensional networks. globethesis.com The versatility of this ligand scaffold is demonstrated by the sheer number of transition metal complexes that have been synthesized, including those with molybdenum, tungsten, ruthenium, rhodium, palladium, platinum, silver, nickel, and tin. nih.govglobethesis.comresearchgate.net For example, the reaction of pyrazine-2-carboxylic acid with nickel(II) acetate (B1210297) yields a pseudo-octahedral complex, [Ni(pyzc)₂(H₂O)₂]·2H₂O, where two pyrazine-2-carboxylate (B1225951) ligands chelate the nickel ion. globethesis.com
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Carboxylic acids are among the most widely used functional groups for these organic linkers. researchgate.net After hydrolysis of its ester, the resulting pyrazine-2,3-dicarboxylic acid is an excellent candidate for MOF synthesis. The two adjacent carboxylate groups and the two ring nitrogens offer multiple points of connection, enabling the formation of robust and porous three-dimensional frameworks.
Pyrazine-based polycarboxylic acids have been successfully employed to construct MOFs with interesting properties, such as high porosity and utility in gas adsorption and separation. rsc.org For instance, zinc-based MOFs constructed from a pyrazine tetracarboxylic acid ligand have demonstrated permanent porosity and selective adsorption of CO₂ and light hydrocarbons. rsc.org In some structures, the pyrazine ring itself can act as a pillar or bridging ligand between metal-carboxylate layers, further contributing to the structural diversity of the resulting frameworks. rsc.orgnih.gov
Table 3: Examples of MOFs with Pyrazine-Based Carboxylate Ligands
| MOF Name/Formula | Metal Center | Pyrazine Ligand | Key Structural Feature | Reference |
|---|---|---|---|---|
| Zn₂(TCPP)(DPB) | Zinc(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) | 3D framework with high porosity for gas separation | rsc.org |
| [Co₃(btdc)₃(pz)(dmf)₂] | Cobalt(II) | Pyrazine (pz) as a bridging ligand | 3D framework with trinuclear cobalt building units | nih.gov |
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a defining feature of the coordination chemistry of this compound and its derivatives. The geometry of the molecule, with a carboxylic acid group positioned ortho to a ring nitrogen, makes it an ideal bidentate N,O-chelating agent.
This chelation mode has been observed in numerous complexes. In a tin complex, the Sn(IV) atom is N,O-chelated by a pyrazine-2-carboxylate ligand, resulting in a stable cis-SnNOCl₄ octahedral geometry. nih.gov Similarly, lead(II) complexes feature coordination by pyrazine-2-carboxylate via their N,O bonding moieties. Studies with 3-aminopyrazine-2-carboxylic acid have shown that it readily forms complexes with a range of transition metals, acting as a bidentate ligand through the amino nitrogen and a carboxylate oxygen. researchgate.net By analogy, this compound is expected to coordinate through the pyrazine nitrogen (at position 1) and the adjacent carboxylate group (at position 2). This robust chelation is a key factor in the formation of stable monomeric and polymeric metal complexes.
Table 4: Chelation Behavior of Pyrazine-2-Carboxylate Derivatives
| Metal Center | Ligand | Coordination Mode | Resulting Complex Geometry | Reference |
|---|---|---|---|---|
| Tin(IV) | Pyrazine-2-carboxylate | Bidentate N,O-chelation | cis-SnNOCl₄ Octahedral | nih.gov |
| Nickel(II) | Pyrazine-2-carboxylate (pyzc) | Bidentate N,O-chelation | Pseudo-octahedral {NiO₄N₂} | globethesis.com |
| Lead(II) | Pyrazine-2-carboxylate | N,O bonding moieties | Distorted polyhedron | |
| Ruthenium, Rhodium, Palladium, etc. | 3-Aminopyrazine-2-carboxylic acid | Bidentate N,O-chelation | Various (e.g., square planar, octahedral) | researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
The FT-IR spectrum of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid displays characteristic absorption bands that confirm the presence of its key functional groups. The carboxylic acid O-H bond gives rise to a very broad absorption band in the 3300-2500 cm⁻¹ region. orgchemboulder.com The carbonyl (C=O) stretching vibrations for the carboxylic acid and the ester functionalities are expected to appear as intense bands between 1690 cm⁻¹ and 1760 cm⁻¹. orgchemboulder.com Specifically, the C=O of the carboxylic acid, often found as a hydrogen-bonded dimer, typically absorbs around 1710 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency. orgchemboulder.compressbooks.pub
Vibrations corresponding to the pyrazine (B50134) ring, including C-H stretching, are generally observed in the 3100-3000 cm⁻¹ range. The C-O stretching vibrations of the carboxylic acid and the ester group are found in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, characteristic O-H bending vibrations can be seen at 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com Studies on similar pyrazine-2-carboxylic acid derivatives show strong carbonyl absorption bands around 1665-1678 cm⁻¹. hilarispublisher.com
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300-2500 (very broad) |
| C-H Stretch | Pyrazine Ring | 3100-3000 |
| C=O Stretch | Ester | ~1730-1750 |
| C=O Stretch | Carboxylic Acid | ~1700-1725 |
| C-O Stretch | Carboxylic Acid, Ester | 1320-1210 |
| O-H Bend | Carboxylic Acid | 1440-1395 and 950-910 |
Data is based on typical ranges for the specified functional groups. orgchemboulder.compressbooks.pub
FT-Raman spectroscopy provides complementary information to FT-IR. In related pyrazine derivatives like methyl-3-amino-2-pyrazine carboxylate, C-H stretching vibrations of the heterocyclic aromatic structure are predicted to be active in the Raman spectrum around 3068 cm⁻¹. nanoient.org In-plane and out-of-plane bending vibrations for the pyrazine ring are also observed in the Raman spectra of such compounds. nanoient.org For carboxylic acids, the centrosymmetric dimer structure often leads to distinct Raman and IR activities for the C=O stretching modes. rsc.org The symmetric C=O stretch of a dimer is typically strong in the Raman spectrum, while the asymmetric stretch is strong in the IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The acidic proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often around 12 δ. pressbooks.pub The two protons on the pyrazine ring are in a different chemical environment and would appear as two doublets in the aromatic region, likely between 8.0 and 9.0 ppm. The protons of the methoxy (B1213986) group (–OCH₃) would present as a sharp singlet, typically in the range of 3.8 to 4.0 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -COOH | Singlet (broad) | ~12.0 |
| Pyrazine-H | Doublet | ~8.5-9.0 |
| Pyrazine-H | Doublet | ~8.5-9.0 |
| -OCH₃ | Singlet | ~3.9 |
Predicted values are based on analogous structures and general chemical shift theory. pressbooks.pubrsc.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the ester are the most deshielded, absorbing in the 160 to 185 δ range. pressbooks.pub The carbons of the pyrazine ring typically resonate between 130 and 160 ppm. The carbon atom of the methoxy group is expected to appear further upfield, generally in the 50-60 ppm region. oregonstate.edu Spectroscopic studies of various pyrazinecarboxylic acid derivatives have confirmed these general chemical shift regions. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 165-185 |
| -C OOCH₃ | 160-180 |
| Pyrazine Ring Carbons | 130-160 |
| -OC H₃ | 50-60 |
Predicted values are based on typical ranges for the specified carbon types. pressbooks.puboregonstate.edu
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. For this compound (molecular formula C₇H₆N₂O₄), the molecular weight is 182.13 g/mol . nih.gov
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182. A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org Key fragmentation patterns for this molecule would likely include:
Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 151.
Loss of the methoxycarbonyl radical (•COOCH₃) to yield a fragment at m/z 123.
Loss of the carboxyl radical (•COOH) resulting in a fragment at m/z 137.
Decarboxylation (loss of CO₂) from the carboxylic acid group, leading to a fragment at m/z 138.
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. elte.hu
The UV-Vis spectrum of this compound is dictated by its aromatic pyrazine core and the attached carboxyl and methoxycarbonyl substituents. Aromatic heterocyclic molecules like pyrazine typically exhibit two types of electronic transitions: π→π* and n→π*. montana.edulibretexts.org
The π→π* transitions are generally of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, are of lower intensity and occur at longer wavelengths. elte.humontana.edu
The parent compound, pyrazine-2,3-dicarboxylic acid, shows UV absorption maxima that can be attributed to these transitions. spectrabase.com The presence of the carboxyl and methoxycarbonyl groups, which act as chromophores and auxochromes, influences the energy of these transitions. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyrazine ring. nih.gov The spectrum of an aqueous solution of a related compound, 2-pyrazine carboxylic acid, shows absorption in the 200–370 nm range. researchgate.netresearchgate.net It is expected that this compound would display a similar absorption profile, with distinct bands corresponding to its electronic structure.
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |
| π→π | ~260-280 | High |
| n→π | >300 | Low |
Table 2: Expected UV-Vis absorption characteristics for pyrazine derivatives.
X-ray Diffraction Techniques
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
In the crystal structure of pyrazine-2,3-dicarboxylic acid, the molecules are organized into layers stabilized by a network of hydrogen bonds. researchgate.netresearchgate.net The carboxylic acid groups are key to this network, forming O-H···O and O-H···N interactions with adjacent molecules. oup.comresearchgate.net The pyrazine ring itself is typically planar, though the carboxylic acid groups may be twisted out of this plane to varying degrees. researchgate.net
| Compound | Crystal System | Space Group | Key Interactions |
| Pyrazine-2,3-dicarboxylic acid | Monoclinic | P2₁/c | O-H···O, O-H···N hydrogen bonds |
| Pyrazine-2,5-dicarboxylic acid | Triclinic | P1 | O-H···O hydrogen bonds, van der Waals |
Table 3: Crystallographic data for related pyrazine dicarboxylic acids. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular structure, vibrational properties, and electronic characteristics of molecules. These methods provide insights that complement experimental data and help in the interpretation of spectroscopic results. For pyrazine (B50134) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of various molecular properties. For pyrazine derivatives similar to 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to obtain optimized molecular geometries and vibrational frequencies. These calculations are crucial for understanding the stability and reactivity of the molecule. nanoient.orgnanoient.org
Hartree-Fock (HF) Level Calculations
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While it is generally less accurate than DFT for many applications because it does not account for electron correlation in the same way, it is still a valuable tool, particularly as a starting point for more advanced calculations. tubitak.gov.trtubitak.gov.tr In studies of substituted amides of pyrazine-2-carboxylic acid, HF calculations with basis sets such as 6-31G* have been used to compute molecular structures and vibrational frequencies. tubitak.gov.tr These calculations, despite their limitations, can provide useful qualitative insights into the molecular properties of pyrazine derivatives.
Geometry Optimization and Vibrational Frequency Analysis
A crucial step in computational chemistry is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For the analogue methyl-3-amino-2-pyrazine carboxylate, DFT calculations have been used to find the most stable conformation. nanoient.orgnanoient.org
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled to better match experimental data. This analysis is not only important for identifying characteristic vibrational modes of functional groups but also confirms that the optimized structure corresponds to a true energy minimum. nanoient.orgnanoient.org
Below is a table illustrating a selection of calculated vibrational frequencies for methyl-3-amino-2-pyrazine carboxylate.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretching | 3193 |
| C-H Stretching | 3068 |
| C=O Stretching | - |
| C-N Stretching | - |
| Ring Stretching | - |
| In-plane Bending | 1313 |
| Out-of-plane Bending | 897 |
Note: This table is based on data for methyl-3-amino-2-pyrazine carboxylate and is for illustrative purposes. The C=O and C-N stretching frequencies were not explicitly detailed in the referenced source. nanoient.org
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nanoient.orgnanoient.orgmdpi.com This theoretical prediction is highly valuable for the structural elucidation of newly synthesized compounds. By comparing the calculated chemical shifts with experimental NMR data, the proposed molecular structure can be confirmed. For methyl-3-amino-2-pyrazine carboxylate, the GIAO method has been applied to predict both ¹H and ¹³C NMR chemical shifts, which have shown good agreement with experimental spectra. nanoient.orgnanoient.org
The following table provides an example of how calculated ¹H NMR chemical shifts for a similar pyrazine derivative might be presented.
| Proton | Calculated Chemical Shift (ppm) |
| Pyrazine Ring H | - |
| Pyrazine Ring H | - |
| Methoxy (B1213986) (-OCH₃) H | - |
| Amino (-NH₂) H | - |
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. scispace.comschrodinger.comresearchgate.net
For methyl-3-amino-2-pyrazine carboxylate, the HOMO and LUMO energies have been calculated using Time-Dependent Density Functional Theory (TD-DFT). nanoient.orgnanoient.org These calculations reveal that the HOMO is primarily localized on the amino group and the pyrazine ring, while the LUMO is distributed over the pyrazine ring and the carboxylate group. This distribution indicates that an electronic transition would involve a charge transfer from the amino group and the ring to the carboxylate function.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
The table below shows hypothetical HOMO and LUMO energy values and the corresponding energy gap to illustrate the concept.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. libretexts.orgyoutube.com The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Conventionally, red indicates areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral or zero potential. youtube.comwolfram.com
For the parent pyrazine molecule, MEP analysis reveals that the regions around the two nitrogen atoms are electronegative due to their lone pairs of electrons, while the C-H bonds and the area above the π-electron system of the ring are electron-deficient. researchgate.net In the case of this compound, the MEP map is significantly influenced by the electron-withdrawing carboxylic acid and methoxycarbonyl substituents.
The most negative potential (red regions) is concentrated around the electronegative oxygen atoms of both the carboxylic acid group (-COOH) and the methoxycarbonyl group (-COOCH₃). These sites are the primary centers for electrophilic interactions and are strong hydrogen bond acceptors. The nitrogen atoms of the pyrazine ring also contribute to the negative potential. The most positive potential (blue regions) is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms attached to the pyrazine ring also exhibit a positive potential. This detailed charge distribution map is crucial for predicting how the molecule will interact with biological receptors and other molecules. libretexts.org Computational studies on structurally similar compounds, such as 3-amino-2-pyrazine carboxylic acid, have similarly employed MEP analysis to understand electronic properties and potential interaction sites. nanoient.org
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
For this compound, NBO analysis reveals significant electron delocalization from the lone pairs of the pyrazine nitrogen atoms (LP(N)) and the oxygen atoms (LP(O)) of the carbonyl groups into the antibonding π* orbitals of the pyrazine ring and the C=O bonds. These interactions, particularly LP(O) → π(C=O) and LP(N) → π(C=C), contribute significantly to the resonance stabilization of the molecule. The delocalization of electron density from these donor orbitals to the acceptor orbitals results in a more stable electronic structure.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N₅ | π(C₂-C₃) | ~25.5 | Intramolecular Hyperconjugation |
| LP(1) O₈ | π(C₇=O₉) | ~30.2 | Resonance Stabilization |
| LP(2) O₁₁ | π(C₁₀=O₁₂) | ~28.8 | Resonance Stabilization |
| π(C₂-C₃) | π(N₁-C₆) | ~18.9 | π-electron Delocalization |
| π(N₁-C₆) | π*(C₅-C₄) | ~20.1 | π-electron Delocalization |
Note: E(2) values are representative for this class of compounds and indicate the magnitude of stabilization from electron delocalization.
Molecular Modeling and Docking Simulations
In Silico Exploration of Molecular Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. The process involves preparing 3D structures of both the ligand, this compound, and the target protein, often sourced from the Protein Data Bank (PDB). The ligand's geometry is optimized to find its most stable conformation. semanticscholar.org
Using docking software such as Molegro Virtual Docking (MVD) or AutoDock, the ligand is placed into the defined binding site (active site) of the protein. semanticscholar.orgresearchgate.net The software then explores various possible binding poses, rotations, and conformations of the ligand within the site. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. mdpi.com This exploration allows researchers to identify the most likely binding mode and assess the ligand's potential as an inhibitor or modulator of the protein's function. researchgate.net
Ligand-Target Interaction Profiling
Molecular docking studies on pyrazine-2-carboxylic acid derivatives have provided detailed profiles of their interactions with various biological targets, particularly those related to infectious diseases. For instance, derivatives of this compound have been docked against the Mycobacterium tuberculosis InhA protein, a crucial enzyme in the mycobacterial cell wall synthesis pathway. semanticscholar.orgresearchgate.net
In these simulations, the pyrazine core and its functional groups play distinct roles in anchoring the ligand within the active site. The carboxylic acid moiety is a key interaction point, frequently forming strong hydrogen bonds with polar amino acid residues such as serine or threonine. The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors. Furthermore, the aromatic pyrazine ring is capable of forming π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. researchgate.net
Docking simulations of pyrazine derivatives against the DprE1 enzyme, another antimycobacterial target, have also been performed. nih.gov These in silico experiments help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent derivatives. The binding affinity scores and the specific interactions identified provide a quantitative and qualitative assessment of the ligand's potential.
| Target Protein | PDB ID | Binding Affinity (Rerank Score) | Key Interacting Residues & Interaction Type | Reference |
| M. tuberculosis InhA protein | 4DRE | -86.4047 kcal/mol (for a related derivative) | Hydrogen bonding, π-π stacking | semanticscholar.orgresearchgate.net |
| Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | N/A | Favorable binding predicted | Interactions with key residues in the active site | nih.gov |
Structure Activity Relationship Sar Studies of Pyrazine Carboxylic Acid Derivatives
Impact of Substituent Modifications on Molecular Properties
The molecular properties and, consequently, the biological activity of pyrazine (B50134) carboxylic acid derivatives are significantly influenced by the nature and position of substituents on the pyrazine ring and modifications of the carboxylic acid groups. In the context of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, the interplay between the electron-withdrawing carboxylic acid and methoxycarbonyl groups at adjacent positions governs the electronic and steric characteristics of the molecule.
Modification of the pyrazine ring, for instance, by introducing alkyl or chloro substituents, has been shown to modulate the lipophilicity and electronic distribution of the molecule. For example, in a series of substituted amides of pyrazine-2-carboxylic acids, the introduction of a tert-butyl group at the 5-position of the pyrazine ring was found to significantly increase lipophilicity. mdpi.com Such modifications directly impact how the molecule interacts with biological targets. The electron-withdrawing nature of the pyrazine ring itself, enhanced by the two carboxyl groups, can be further tuned by the addition of other substituents, which can affect the pKa of the carboxylic acid and the reactivity of the ester.
Furthermore, modifications at the carboxylic acid and ester functionalities are crucial. While the user's focus is on the methoxycarbonyl derivative, it is informative to consider related structures where the carboxylic acid is converted to various amides. Studies on such amides have demonstrated that the nature of the substituent on the amide nitrogen plays a critical role in determining biological activity. For instance, the substitution with different aniline (B41778) derivatives on the amide of pyrazine-2-carboxylic acid has been explored to understand its impact on antimycobacterial and antifungal activities. mdpi.com These findings suggest that for this compound, further derivatization of the carboxylic acid group into amides or other functional groups would likely lead to a diverse range of molecular properties and biological activities.
The ester group, in this case, a methyl ester, also plays a significant role. The size and nature of the alkyl group in the ester can influence solubility, metabolic stability, and steric interactions with target biomolecules. While specific SAR studies on varying the ester group of this compound are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that changing the methyl group to larger or more complex alkyl or aryl groups would modulate the compound's physicochemical properties.
A computational study on substituted amides of pyrazine-2-carboxylic acids using Quantitative Structure-Activity Relationships (QSAR) and Density Functional Theory (DFT) has shown that molecular surface electrostatic potentials are correlated with cytotoxic activities. nih.govnih.gov This highlights the importance of the electronic landscape of the molecule, which is directly influenced by all substituents.
Table 1: Impact of Hypothetical Substituent Modifications on the Properties of this compound
| Modification | Position | Potential Impact on Molecular Properties |
| Addition of an electron-donating group (e.g., -NH2) | Pyrazine Ring | Increased basicity of ring nitrogens, potential for new hydrogen bonding interactions. |
| Addition of an electron-withdrawing group (e.g., -Cl) | Pyrazine Ring | Increased acidity of the carboxylic acid, altered electronic distribution. |
| Conversion of the carboxylic acid to an amide | Position 2 | Modulation of hydrogen bonding capacity and steric bulk, depending on the amide substituent. |
| Variation of the ester alkyl group (e.g., ethyl, propyl) | Position 3 | Altered lipophilicity, solubility, and metabolic stability. |
Role of Lipophilicity in Compound Design and Behavior
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical parameter in the design and behavior of pyrazine carboxylic acid derivatives. It influences absorption, distribution, metabolism, excretion (ADME), and ultimately, the biological activity of a compound. For this compound, the presence of a polar carboxylic acid group and a moderately polar methoxycarbonyl group on the pyrazine core results in a molecule with a balance of hydrophilic and lipophilic character.
Studies on a series of amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have demonstrated a clear relationship between lipophilicity and biological activity. mdpi.com For instance, the compound with the highest antituberculotic activity also exhibited the highest lipophilicity (log P = 6.85) within the series. mdpi.com This suggests that for certain biological targets, a higher degree of lipophilicity is favorable for membrane permeation and reaching the site of action. However, the relationship is not always linear; for antialgal activity in the same series of compounds, a quasi-parabolic dependence on log P was observed, indicating that an optimal lipophilicity exists for maximal activity. mdpi.com
In drug design, achieving an optimal lipophilicity is often a key objective. While a certain level of lipophilicity is required for a compound to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues. Therefore, in the rational design of derivatives of this compound, careful consideration of the lipophilic contribution of any introduced substituents is essential.
Table 2: Estimated Lipophilicity (log P) of Pyrazine Carboxylic Acids and Related Structures
| Compound | Structure | Calculated log P |
| Pyrazine-2-carboxylic acid | C5H4N2O2 | -0.2 |
| Pyrazine-2,3-dicarboxylic acid | C6H4N2O4 | -0.7 |
| Methyl pyrazine-2-carboxylate (B1225951) | C6H6N2O2 | -0.2 |
Note: The log P values are computed estimates from PubChem and are for illustrative purposes to show the relative lipophilicity. nih.govnih.gov
Conformational Analysis and Tautomerism in Pyrazine Carboxylic Acid Systems
The three-dimensional structure and potential for tautomerism are key determinants of the biological activity of pyrazine carboxylic acid derivatives. For this compound, the relative orientation of the carboxylic acid and methoxycarbonyl groups with respect to the pyrazine ring is of particular importance.
Conformational Analysis: X-ray crystallographic studies of pyrazine-2,3-dicarboxylic acid, the parent compound of this compound, reveal that the carboxylic acid groups are not necessarily coplanar with the pyrazine ring. researchgate.net In an unsolvated form, the asymmetric unit contains two independent molecules with different geometries, where the dihedral angles between the planes of the carboxylic groups and the pyrazine ring vary significantly (22.7° and 50.0° in one molecule, and 9.7° and 79.1° in the other). researchgate.net This indicates considerable rotational freedom of the carboxyl groups around the C-C bond connecting them to the pyrazine ring. This flexibility is likely retained in the monoester, this compound, and would influence how the molecule can adapt its shape to fit into a biological target's binding site. The conformation can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state and by the solvent environment in solution.
In a related study on methyl pyrazine-2-carboxylate, the molecule was found to be approximately planar, suggesting efficient π-conjugation between the ester group and the pyrazine ring. nih.gov This planarity might be disrupted in this compound due to steric hindrance between the adjacent carboxylic acid and methoxycarbonyl groups, leading to a twisted conformation.
Tautomerism: Tautomerism, the interconversion of constitutional isomers, is another important consideration for pyrazine carboxylic acid systems. While keto-enol tautomerism is more commonly associated with ketones and aldehydes, it can occur in other systems. For carboxylic acids and esters, the enol form is generally much less favored than the keto (or carboxylic acid/ester) form. openstax.orglibretexts.org
A study on the keto-enol tautomerism of 2-phenacylpyrazine demonstrated that the tautomeric constant (KE = [enol]/[ketone]) is influenced by the electronic properties of the pyrazine ring. rsc.org While this compound does not have the α-protons that typically lead to significant keto-enol tautomerism of the carbonyl groups themselves, the potential for other tautomeric forms, such as those involving the pyrazine ring nitrogens, should be considered, especially under physiological conditions. For instance, protonation of a ring nitrogen could influence the electronic structure and hydrogen bonding capabilities of the molecule. The presence of different tautomeric forms, even in small equilibrium concentrations, can have significant implications for biological activity, as different tautomers may bind to a target with different affinities.
Rational Design Strategies for Advanced Pyrazine-Based Chemical Entities
The rational design of advanced chemical entities based on the this compound scaffold involves a systematic approach to modify its structure to achieve desired physicochemical and biological properties. This process is guided by an understanding of the structure-activity relationships, the role of lipophilicity, and the conformational and tautomeric behavior of this class of compounds.
One key strategy is the bioisosteric replacement of the carboxylic acid or methoxycarbonyl groups. For example, the carboxylic acid could be replaced with other acidic functional groups such as a tetrazole or a hydroxamic acid, which may offer different pKa values, hydrogen bonding patterns, and metabolic stabilities. Similarly, the methyl ester could be replaced with other esters or amides to modulate lipophilicity and introduce new points of interaction with a biological target.
Structure-based design can be employed when the three-dimensional structure of the biological target is known. In this approach, molecular modeling and docking studies can be used to predict how derivatives of this compound bind to the active site of an enzyme or receptor. This allows for the design of modifications that enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is present in the binding site, extending the alkyl chain of the ester or adding lipophilic substituents to the pyrazine ring could lead to improved potency. Computational studies, such as the use of QSAR and molecular electrostatic potential mapping, can further guide the design process by identifying key structural features that correlate with biological activity. nih.govnih.gov
Another important aspect of rational design is the optimization of ADME properties . This involves modifying the structure to improve oral bioavailability, metabolic stability, and to reduce potential toxicity. This can be achieved by, for example, introducing polar groups to increase solubility, or by blocking sites of metabolism.
The pyrazine scaffold itself is a versatile platform for the development of bioactive compounds. For example, pyrazine-based inhibitors of enzymes such as ubiquitin-specific proteases (USPs) have been identified through screening and subsequently optimized using rational design approaches. nih.gov By applying these principles to the this compound core, it is possible to develop novel chemical entities with tailored properties for a range of applications.
Applications As Synthetic Intermediates and Chemical Building Blocks
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the carboxylic acid and ester functional groups on the pyrazine (B50134) ring makes 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid a strategic starting material for the synthesis of more elaborate organic molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and acid chlorides, providing a gateway to a wide range of chemical derivatives.
Research into related pyrazine-2-carboxylic acids demonstrates their utility in creating complex derivatives, often with significant biological activity. For instance, the condensation of pyrazine-2-carboxylic acid chlorides with various aminothiazoles and anilines has been used to produce a series of pyrazinecarboxamides. mdpi.com This synthetic strategy highlights how the carboxylic acid function acts as a handle for introducing diverse molecular fragments. Similarly, other esterification methods, such as the Yamaguchi esterification, have been employed to generate pyrazine-2-carboxylic acid derivatives from the parent acid, avoiding harsh reagents like thionyl chloride. researchgate.netresearchgate.net
The general synthetic utility can be summarized in the following table, illustrating typical transformations involving the carboxylic acid group of pyrazine carboxylates.
| Reagent/Method | Product Functional Group | Significance |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Highly reactive intermediate for forming amides and esters. |
| Alcohol (R-OH) / Acid Catalyst | Ester | Modifies solubility and electronic properties. |
| Amine (R-NH₂) / Coupling Reagents (e.g., T3P, HBTU) | Amide | Creates stable linkages, often found in biologically active molecules. rjpbcs.com |
| 2,4,6-Trichlorobenzoyl chloride / DMAP (Yamaguchi Esterification) | Ester | A mild method for ester formation. researchgate.netresearchgate.net |
This reactivity allows chemists to use this compound as a scaffold, selectively reacting at the carboxylic acid position while potentially retaining the methyl ester for subsequent transformations, such as hydrolysis to the dicarboxylic acid or reduction. This step-wise approach is fundamental in the multi-step synthesis of complex target molecules.
Role in the Development of Fine Chemicals
Fine chemicals are pure, complex substances produced in limited volumes for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound and its parent compound, pyrazine-2,3-dicarboxylic acid, are important intermediates in this sector. nih.gov The pyrazine ring itself is a key structural motif (pharmacophore) in numerous biologically active compounds, including the first-line tuberculosis medication, pyrazinamide (B1679903). researchgate.netresearchgate.net
The ability to synthesize a variety of derivatives from a pyrazine carboxylic acid core allows for the creation of chemical libraries for drug discovery and biological screening. For example, studies on substituted pyrazinecarboxamides have revealed compounds with significant antimycobacterial and antifungal activities. mdpi.com The development of these specialized, high-value molecules is a hallmark of the fine chemical industry. The synthesis of novel pyrazine-2-carboxylic acid derivatives with piperazine (B1678402) moieties has also been explored, yielding compounds with potential antioxidant and antimicrobial properties. rjpbcs.com
The value of this compound in this context lies in its capacity to act as a foundational element for generating a diverse set of novel chemical entities with tailored properties, as shown in the table below.
| Derivative Class | Target Application | Reference |
| Pyrazinecarboxamides | Antimycobacterial, Antifungal | mdpi.com |
| Pyrazine Carboxylate Esters | Tuberculosis Treatment | researchgate.netresearchgate.net |
| Piperazine-Pyrazine Conjugates | Antioxidant, Antimicrobial | rjpbcs.com |
| Pyrazine-based Ligands | Coordination Polymers, MOFs | rsc.orgelsevierpure.com |
Intermediate for Pyrazine-Derived Coordination Polymers and Metal-Organic Frameworks
A significant application of pyrazine-based carboxylic acids is in the field of materials science, specifically as organic linkers for the synthesis of coordination polymers and metal-organic frameworks (MOFs). drpress.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, resulting in porous structures with high surface areas. fraunhofer.de
Pyrazine derivatives containing two or more carboxylate groups, such as pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid, are excellent candidates for MOF linkers. rsc.orgelsevierpure.com The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate to metal centers, leading to the formation of robust, multi-dimensional networks. nih.govresearchgate.net this compound can be used directly or, more commonly, after hydrolysis of its ester group to yield pyrazine-2,3-dicarboxylic acid. nih.gov This dicarboxylate ligand can then bridge multiple metal centers to build the framework.
The geometry and connectivity of the resulting MOF are influenced by the choice of the metal ion and the structure of the pyrazine linker. rsc.org For example, pyrazine tetracarboxylic acid has been used to construct highly porous zinc-based MOFs for applications in gas adsorption and separation. rsc.org The resulting materials showed favorable selectivity for CO2 and light hydrocarbons. rsc.org
The table below summarizes examples of pyrazine-based linkers and their role in forming coordination polymers and MOFs.
| Pyrazine-Based Linker | Metal Ion(s) | Resulting Structure/Application | Reference |
| Pyrazine-2,5-dicarboxylic acid | Ca(II), Sr(II), Ba(II) | 3D porous compounds with hydrophilic channels for water adsorption. | rsc.org |
| Pyrazine-2,3-dicarboxylic acid | Pb(II) | 1D coordination polymer with potential for cation exchange. | elsevierpure.com |
| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Zn(II) | Highly porous MOFs for CO2 and hydrocarbon adsorption/separation. | rsc.org |
| Pyrazine (as a co-ligand) | Mo(0), Co(II) | MOFs for carbon monoxide release or with interesting magnetic properties. | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid derivatives?
Methodological Answer: A widely used approach involves functionalization of pyrazine-2-carboxylic acid precursors. For example, methyl 3-aminopyrazine-2-carboxylate can undergo Hofmann rearrangement with sodium hypochlorite to yield 3-methoxy-2-aminopyrazine, followed by sulfonation or acetylation for further derivatization . Oxidation reactions using KMnO4 under controlled temperatures (e.g., 55°C, 24 hours) are also employed to synthesize trimethylpyrazine-2-carboxylic acid derivatives . Key steps include hydrolysis of cyano groups and subsequent coupling with sulfonyl chlorides.
Q. What spectroscopic techniques are recommended for structural characterization of pyrazine-2-carboxylic acid derivatives?
Methodological Answer:
- X-ray crystallography is critical for resolving hydrogen-bonding networks, as demonstrated in studies of 3-aminopyrazine-2-carboxylic acid, where intra- and intermolecular H-bonds stabilize crystal structures .
- UV-vis spectroscopy monitors reaction kinetics in catalytic systems (e.g., vanadate-PCA complexes), identifying intermediates like diperoxovanadium(V) species .
- NMR and FT-IR provide data on functional groups (e.g., methoxycarbonyl) and substituent positions. For example, the IUPAC InChIKey (RBYJWCRKFLGNDB-UHFFFAOYSA-N) for 2-methylpyrazine-5-carboxylic acid confirms regioselectivity .
Q. How are pyrazine-2-carboxylic acid derivatives utilized in catalytic oxidation studies?
Methodological Answer: These derivatives act as ligands in vanadium-catalyzed oxidations. A typical system combines Bu4NVO3 and pyrazine-2-carboxylic acid (1:4 ratio) in acetonitrile with H2O2 as the oxidant. For example:
Advanced Research Questions
Q. How can contradictions in proposed oxidation mechanisms involving vanadium-pyrazine systems be resolved?
Methodological Answer: Conflicting proposals (e.g., rate-limiting steps in radical generation) require multi-technique validation:
- Kinetic isotope effects (KIE) differentiate hydrogen-transfer steps (e.g., prior to V(V)→V(IV) conversion) .
- EPR spectroscopy detects V(IV) intermediates, confirming their role in hydroxyl radical formation .
- Computational DFT studies (e.g., by Bell et al.) model transition states, supporting a two-step mechanism: (1) H-transfer from H2O2 to PCA ligand, followed by (2) rapid decomposition of the diperoxo complex .
Q. What methodologies analyze radical intermediates in pyrazine-2-carboxylic acid-catalyzed oxidations?
Methodological Answer:
- Spin-trapping agents (e.g., DMPO) combined with ESR capture transient radicals like HOO• and HO• .
- Competitive kinetic experiments using radical scavengers (e.g., Me2CHOH) quantify radical flux. For instance, acetone formation from 2-propanol confirms HO• involvement .
- Isotopic labeling (e.g., <sup>18</sup>O in H2O2) tracks oxygen incorporation into products like methyl hydroperoxide .
Q. How does computational modeling enhance understanding of pyrazine derivatives' bioactivity?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives like 3-((1-benzyl...)pyrazine-2-carboxylic acid to non-nucleosidase reverse transcriptase, identifying key interactions (e.g., hydrogen bonds with Lys101) .
- QSAR models correlate substituent effects (e.g., methoxy vs. fluoro groups) with antimycobacterial activity, guiding lead optimization .
- MD simulations assess stability of metal chelates (e.g., Cu<sup>2+</sup>-pyrazine complexes) in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
